2-Nitro-p-cymene
Overview
Description
2-Nitro-p-cymene is a chemical compound derived from p-cymene, which is a naturally occurring aromatic organic compound. It is characterized by the presence of a nitro group attached to the para position of the cymene ring structure. The compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of 2-Nitro-p-cymene can be achieved through the nitration of p-cymene using nitrogen dioxide in acetic anhydride. This process yields 2-Nitro-p-cymene as one of the major products alongside other compounds such as p-nitrotoluene and a complex tetranitronitratocyclohexene. The reaction conditions are crucial for the selectivity and yield of the desired nitro compound .
Molecular Structure Analysis
The molecular structure of 2-Nitro-p-cymene is characterized by the presence of a nitro group (-NO2) attached to the benzene ring of p-cymene. This functional group significantly influences the chemical behavior of the molecule, including its reactivity and interaction with other chemical species. The X-ray crystal structure determination of related compounds provides insights into the molecular geometry and electronic distribution within the molecule .
Chemical Reactions Analysis
2-Nitro-p-cymene can participate in various chemical reactions due to the presence of the nitro group, which is an electron-withdrawing group that can activate the aromatic ring towards further electrophilic substitution reactions. It can also undergo reduction reactions to form corresponding amino derivatives, which are valuable intermediates in organic synthesis. The compound's reactivity can be further explored in the context of multi-component synthesis, such as the formation of N-substituted 2-amino-3-cyano pyrroles from nitroepoxides, amines, and malononitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Nitro-p-cymene are influenced by the nitro group, which contributes to the compound's polarity, boiling point, and solubility in various solvents. These properties are essential for the practical application of 2-Nitro-p-cymene in chemical synthesis and for understanding its behavior in different environments. The stability of the compound under various conditions, such as temperature and pH, is also an important aspect of its chemical profile .
Scientific Research Applications
Chemical Synthesis and Structure Analysis : 2-Nitro-p-cymene is a product formed in the reaction of p-cymene with nitrogen dioxide in acetic anhydride, along with other compounds like p-nitrotoluene. This process and the crystal structure of the resulting compounds have been extensively studied (Hartshorn et al., 1988).
Catalytic Applications : In situ generated ruthenium systems based on [RuCl2(p-cymene)]2 have been used for the chemoselective transfer hydrogenation of nitroarenes to anilines. 2-Nitro-p-cymene, in this context, acts as a catalyst to facilitate the reduction of nitro compounds in various reaction settings (Paul et al., 2016).
Catalyst in Hydrogenation Reactions : Ruthenium complexes containing 2-Nitro-p-cymene have been synthesized and are active catalysts in the hydrogenation of nitroarenes. These complexes have shown high efficiency and selectivity in various hydrogenation processes, making them valuable in organic synthesis (Jia et al., 2016).
Transfer Hydrogenation Processes : Several ruthenium complexes with 2-Nitro-p-cymene as a ligand have been studied for their catalytic activities in the transfer hydrogenation of nitro- and azobenzenes. These processes are crucial in the selective reduction of aromatic compounds (Jagadeesh et al., 2011).
Materials Science and Sensing Applications : In materials science, 2-Nitro-p-cymene has been used in the synthesis of molecular structures with potential applications in sensing nitroaromatic compounds. These structures can function as selective receptors for specific chemicals, highlighting its utility in analytical chemistry (Shanmugaraju et al., 2014).
Gas Phase Nitration Studies : 2-Nitro-p-cymene has also been investigated in gas-phase electrophilic aromatic nitrodealkylation studies, providing insights into the mechanisms and efficiencies of these reactions (Attinà et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1-methyl-2-nitro-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKFWQDBPGTSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061336 | |
Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061336 | |
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Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-p-cymene | |
CAS RN |
943-15-7 | |
Record name | 1-Methyl-4-(1-methylethyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Nitro-p-cymene | |
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Record name | 2-Nitro-p-cymene | |
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Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-nitro- | |
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Record name | 2-nitro-p-cymene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.179 | |
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Record name | 2-Nitro-p-cymene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE93ZW3RQF | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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